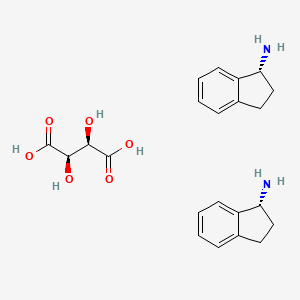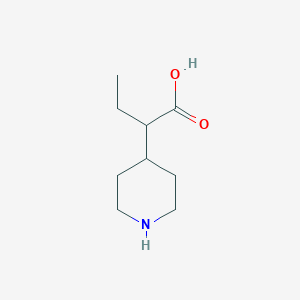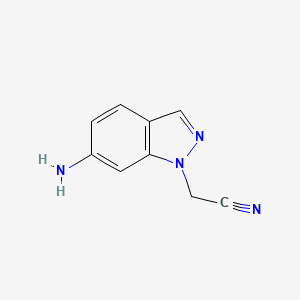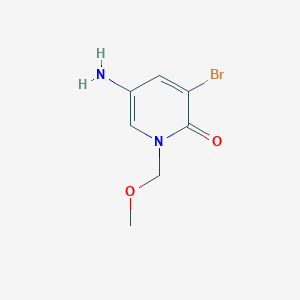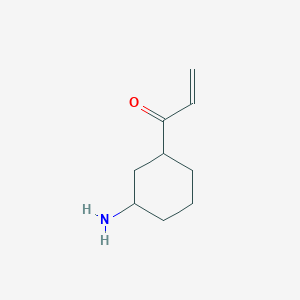![molecular formula C16H12F3NO3S2 B13182708 [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13182708.png)
[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a benzothiazole ring, which is further connected to a methylbenzene sulfonate group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a trifluoromethyl ketone under acidic conditions. The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring, forming corresponding sulfoxides or sulfones. Reduction: Reduction reactions can target the sulfonate group, converting it to a sulfide under specific conditions. Substitution:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used. Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development. Medicine: Research has explored its potential as an anti-inflammatory or anticancer agent due to its ability to modulate specific biological pathways. Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the benzothiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl benzoate
- [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-chlorobenzene-1-sulfonate
Uniqueness: Compared to similar compounds, [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate exhibits unique reactivity due to the presence of the methyl group on the benzene ring. This can influence its chemical behavior and interactions with biological targets, making it a distinct and valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H12F3NO3S2 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H12F3NO3S2/c1-10-2-5-12(6-3-10)25(21,22)23-9-15-20-13-8-11(16(17,18)19)4-7-14(13)24-15/h2-8H,9H2,1H3 |
Clé InChI |
KFBWZVWWRCPAEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=NC3=C(S2)C=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


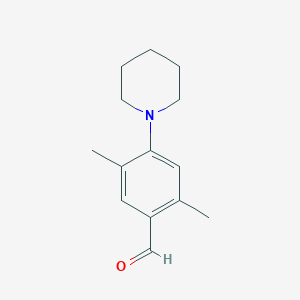
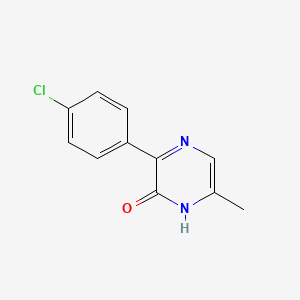

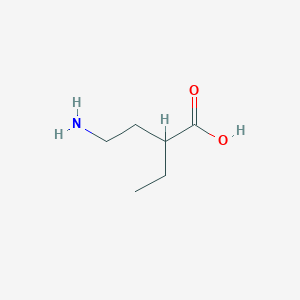
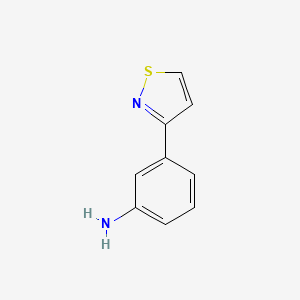

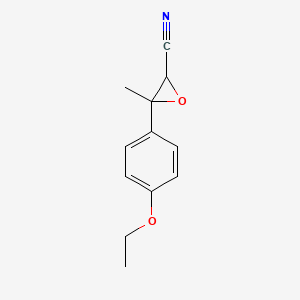
![2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B13182656.png)
